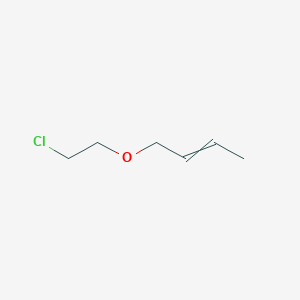
1-(2-Chloroethoxy)but-2-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chloroethoxy)but-2-ene is an organic compound with the molecular formula C6H11ClO It is a chlorinated ether and an unsaturated hydrocarbon, characterized by the presence of a chloroethoxy group attached to a butene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2-Chloroethoxy)but-2-ene can be synthesized through several methods. One common approach involves the reaction of 2-chloroethanol with but-2-ene in the presence of a strong acid catalyst. The reaction typically occurs under reflux conditions, with the acid catalyst facilitating the formation of the ether linkage.
Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as distillation and purification to remove any impurities and by-products.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Chloroethoxy)but-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chloro group can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Hydroxylated or aminated derivatives.
Aplicaciones Científicas De Investigación
1-(2-Chloroethoxy)but-2-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 1-(2-Chloroethoxy)but-2-ene involves its interaction with various molecular targets. The chloroethoxy group can participate in electrophilic addition reactions, where the compound acts as an electrophile and reacts with nucleophiles. This interaction can lead to the formation of new chemical bonds and the modification of existing molecular structures.
Comparación Con Compuestos Similares
But-2-ene: An unsaturated hydrocarbon with a similar butene backbone but lacking the chloroethoxy group.
1-(2-Chloroethoxy)ethane: A related compound with a shorter carbon chain.
2-(2-Chloroethoxy)ethanol: A compound with a hydroxyl group instead of the double bond.
Uniqueness: 1-(2-Chloroethoxy)but-2-ene is unique due to its combination of a chloroethoxy group and an unsaturated butene backbone
Propiedades
Número CAS |
1462-44-8 |
|---|---|
Fórmula molecular |
C6H11ClO |
Peso molecular |
134.60 g/mol |
Nombre IUPAC |
1-(2-chloroethoxy)but-2-ene |
InChI |
InChI=1S/C6H11ClO/c1-2-3-5-8-6-4-7/h2-3H,4-6H2,1H3 |
Clave InChI |
NGQCQSRFKXNJEO-UHFFFAOYSA-N |
SMILES canónico |
CC=CCOCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



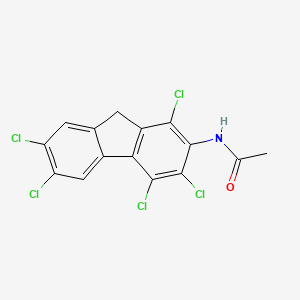

![Selenolo[3,4-b]selenophene](/img/structure/B14750203.png)
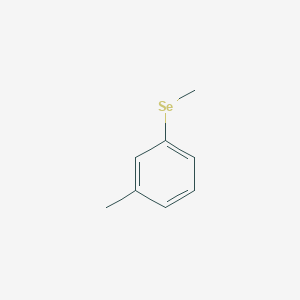
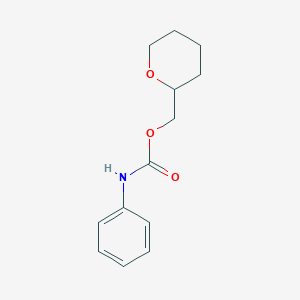
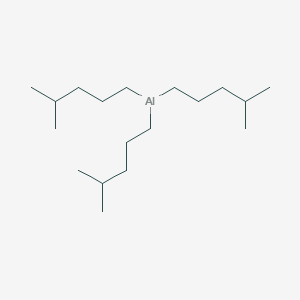
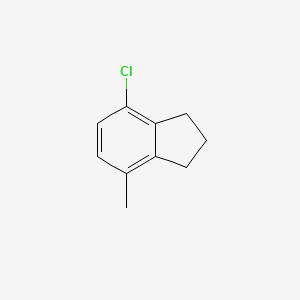
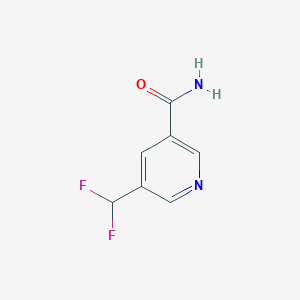

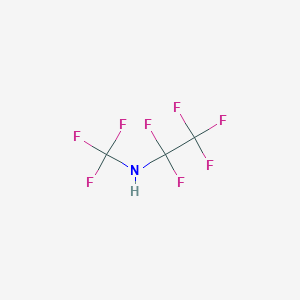
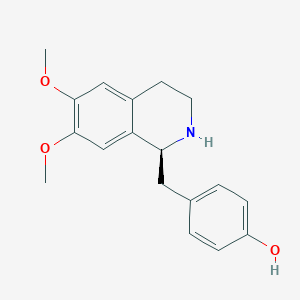
![1-[2-(Benzyloxy)ethyl]azepane](/img/structure/B14750270.png)

